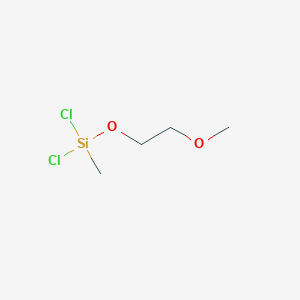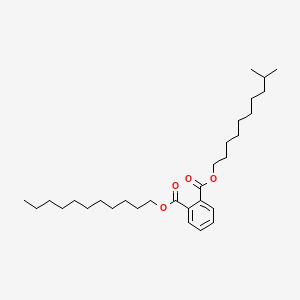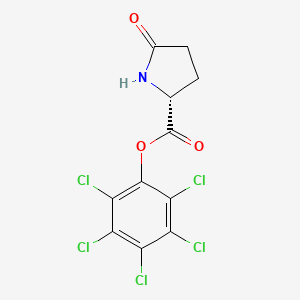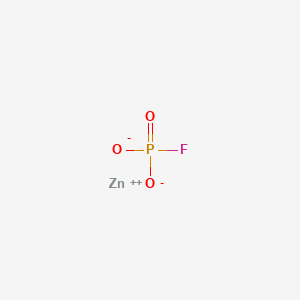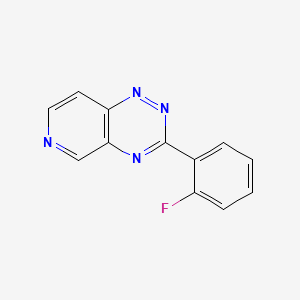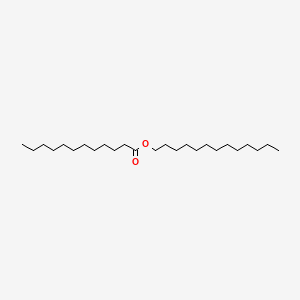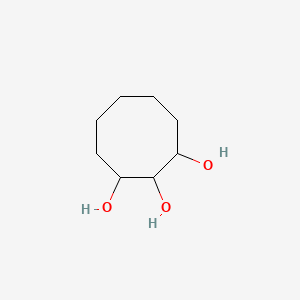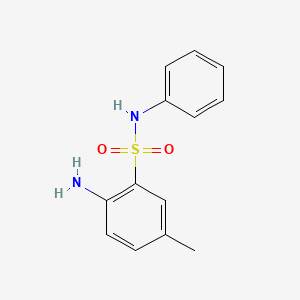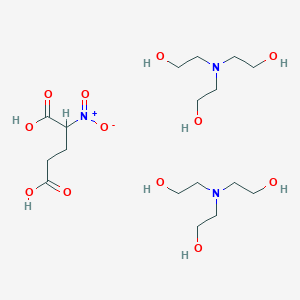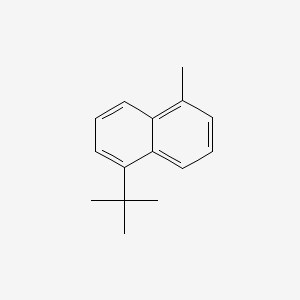
1-(tert-Butyl)-5-methylnaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is part of the naphthalene family, which is characterized by a fused pair of benzene rings. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(tert-butyl)-5-methylnaphthalene can be synthesized through several methods. One common route involves the alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-5-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nitration is often carried out using a mixture of concentrated nitric and sulfuric acids, while sulfonation uses sulfuric acid.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
1-(tert-butyl)-5-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1-(tert-butyl)-5-methylnaphthalene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the tert-butyl and methyl groups, which can stabilize intermediates and transition states. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
1-(tert-butyl)-5-methylnaphthalene can be compared with other naphthalene derivatives:
1-methylnaphthalene: Lacks the tert-butyl group, resulting in different reactivity and physical properties.
2-tert-butyl-1-methylnaphthalene: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
1,4-dimethylnaphthalene: Contains two methyl groups, which can affect its reactivity and applications.
Properties
CAS No. |
84029-97-0 |
|---|---|
Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
1-tert-butyl-5-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-7-5-9-13-12(11)8-6-10-14(13)15(2,3)4/h5-10H,1-4H3 |
InChI Key |
PCDPDRIMDNQRGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


